2-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide
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Overview
Description
2-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is an organic compound with a complex structure, featuring a bromine atom, a methoxyphenyl group, and a pyrrolidinyl ethyl chain attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Methoxyphenyl Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of the Pyrrolidinyl Ethyl Chain: This step involves the formation of an amide bond between the benzamide and the pyrrolidinyl ethyl chain, which can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Hydroxyl or carbonyl derivatives.
Reduction: De-brominated benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its structural features make it a potential candidate for binding studies and drug design.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the methoxyphenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-[2-(4-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide: Similar structure but with a chlorine atom instead of a bromine atom.
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide: Lacks the bromine atom.
Uniqueness
The presence of the bromine atom in 2-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide imparts unique reactivity and potential for further functionalization compared to its analogs. This makes it a valuable compound for synthetic chemistry and drug development.
Properties
Molecular Formula |
C20H23BrN2O2 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-bromo-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C20H23BrN2O2/c1-25-16-10-8-15(9-11-16)19(23-12-4-5-13-23)14-22-20(24)17-6-2-3-7-18(17)21/h2-3,6-11,19H,4-5,12-14H2,1H3,(H,22,24) |
InChI Key |
UOBNKSZDCUSFJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)N3CCCC3 |
Origin of Product |
United States |
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